molecular formula C11H14O2S B1309957 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid CAS No. 40133-09-3

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid

Cat. No.: B1309957
CAS No.: 40133-09-3
M. Wt: 210.29 g/mol
InChI Key: XKWUEZYMRWQSOI-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₄O₂S Molecular Weight: 210.30 g/mol CAS No.: 40133-09-3 Structure: A cyclooctane ring fused with a thiophene moiety, featuring a carboxylic acid substituent at the 2-position of the thiophene ring. The hexahydrocyclooctane component introduces conformational rigidity, distinguishing it from simpler bicyclic or monocyclic thiophene derivatives .

Properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)14-10/h7H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWUEZYMRWQSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-09-3
Record name 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid
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Record name 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclooctane derivative with a thiophene precursor in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkyl halides

Major Products

Scientific Research Applications

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions and electron transfer processes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Functional Group Key Features Biological Activity References
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid C₁₁H₁₄O₂S Carboxylic acid Conformationally constrained cyclooctane ring; polar carboxylic acid group. Antimycobacterial lead (derivatives tested); modulates pharmacokinetic properties.
N-Methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide C₁₂H₁₇NOS Carboxamide Methylamide substitution reduces polarity; increased metabolic stability. Not directly reported, but carboxamides often enhance receptor binding affinity.
2-Amino-3-benzoylthiophenes C₁₀H₇NOS Benzoyl, amino Planar structure with hydrogen-bonding capacity. Allosteric enhancers of adenosine A1 receptors (e.g., PD 81,723).
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxamide C₉H₁₂N₂OS Carboxamide Bicyclic system with pyridine-thiophene fusion. Antimycobacterial activity (MIC: 1–4 µg/mL against M. tuberculosis).
Key Findings

Impact of Functional Groups: Carboxylic Acid vs. Carboxamide: The carboxylic acid group in the target compound enhances polarity, reducing blood-brain barrier penetration compared to carboxamide derivatives (e.g., N-methyl analog in ). However, the acid group improves solubility, favoring aqueous-phase interactions in drug-receptor binding . Amino-Benzoyl Substitution: 2-Amino-3-benzoylthiophenes () exhibit allosteric receptor modulation via intramolecular hydrogen bonding, a feature absent in the target compound due to its lack of amino/benzoyl groups.

However, this rigidity may improve metabolic stability .

Biological Activity: Antimycobacterial Potential: Derivatives of the target compound (e.g., 3-carboxamide analogs) show moderate activity against Mycobacterium tuberculosis, though less potent than tetrahydrothieno-pyridine derivatives (MIC 1–4 µg/mL vs. 0.5–2 µg/mL) . Antiproliferative Effects: Thiophene-2-carboxylic acid derivatives (e.g., T1–T6 in ) demonstrate LD₅₀ values of 10–50 µM in A431 cells, correlating with lipophilicity (clogP). The target compound’s activity remains unstudied but may follow similar trends .

Lipophilicity and Pharmacokinetics :

  • The target compound’s clogP (~2.5) aligns with optimal ranges for oral bioavailability. In contrast, N-methylcarboxamide analogs (clogP ~3.2) may exhibit prolonged half-lives due to reduced renal clearance .

Biological Activity

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including analgesic effects, anti-inflammatory activity, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound features a cycloalkane fused with a thiophene ring. This unique structure contributes to its biological activity through various mechanisms.

Biological Activity Overview

Research on the biological activity of this compound indicates several promising effects:

  • Analgesic Activity :
    • A study evaluated derivatives of similar compounds and found significant analgesic effects using the "hot plate" method in mice. The derivatives showed analgesic activity that exceeded that of standard drugs like metamizole .
  • Anti-inflammatory Effects :
    • Compounds related to this compound have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
  • Bone Health :
    • Similar compounds have demonstrated effects on bone metabolism. For example, thionaphthene-2-carboxylic acid has been reported to decrease osteoclast-mediated bone resorption in vitro and improve bone structure in animal models . This indicates a potential role for this compound in osteoporosis treatment.

Analgesic Activity Evaluation

A study conducted on derivatives of thiophene-2-carboxylic acids evaluated their analgesic properties through intraperitoneal injections in mice. The results indicated that certain derivatives exhibited a higher analgesic effect compared to the reference drug metamizole (Table 1).

CompoundDose (mg/kg)Analgesic Effect (ED50)
Metamizole5016.60 ± 1.00
Compound A5012.40 ± 1.20
Compound B5010.30 ± 0.60

Table 1: Analgesic effects of selected compounds compared to Metamizole.

Anti-inflammatory Studies

In vitro studies on related compounds have shown the ability to inhibit TNF-alpha and IL-6 production in macrophages stimulated by lipopolysaccharides (LPS). These findings suggest that the compound could potentially be developed into an anti-inflammatory agent.

The biological activities of this compound may be attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential modulation of pain receptors could explain its analgesic properties.

Q & A

[Basic] What are the optimized synthetic routes for 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step strategies, including cyclization of thiophene precursors and subsequent functionalization. For example, the Schmidt reaction (using primary amines with carboxylic acid derivatives) has been applied to structurally similar thiophene-2-carboxylic acids to introduce amide or ester groups . Cyclooctathiophene derivatives, such as those with cyclopropanecarbonyl-amino substituents, are synthesized via cyclization under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation . Yield optimization requires careful selection of catalysts (e.g., palladium for coupling reactions) and purification via recrystallization or column chromatography to isolate the carboxylic acid form.

[Basic] What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the cyclooctathiophene core and substituent positions. For example, thiophene-2-carboxylic acid derivatives show characteristic aromatic proton shifts at δ 7.2–7.8 ppm and carboxylic acid protons at δ 12–13 ppm .
  • FTIR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and S-C vibrations (600–800 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion for C₁₁H₁₄O₂S: 226.07) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though this requires high-purity samples .

[Basic] What are the stability considerations and recommended storage conditions for this compound?

The compound is sensitive to strong acids/bases and oxidizers, which may degrade the thiophene ring or carboxylic acid group . Decomposition products include CO, CO₂, and sulfur oxides . Storage recommendations:

  • Temperature : –20°C in airtight containers under nitrogen.
  • Solubility : Use polar aprotic solvents (e.g., DMSO) to prevent hydrolysis.
  • Handling : Avoid exposure to moisture; use glove boxes for hygroscopic derivatives .

[Advanced] How can regioselective functionalization of the cyclooctathiophene core be achieved, and what challenges arise?

Regioselective modification often targets the α-position (C-3 or C-5) of the thiophene ring. Strategies include:

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., –COOH) to activate specific sites. For example, bromination at C-4 in thiophene-2-carboxylic acid derivatives requires Lewis acids like FeBr₃ .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at C-2 or C-5, but steric hindrance from the cyclooctane ring may reduce efficiency .
    Challenges include competing side reactions (e.g., over-oxidation) and low yields due to ring strain in the cyclooctane moiety.

[Advanced] How can computational methods aid in predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations model the HOMO-LUMO gap to predict redox behavior and aromaticity. For example:

  • HOMO Localization : On the thiophene ring, indicating susceptibility to electrophilic attack.
  • Reactivity Maps : Identify nucleophilic sites (e.g., sulfur atoms) for functionalization .
    Molecular docking studies can simulate interactions with biological targets (e.g., enzymes), though experimental validation is critical .

[Advanced] How to resolve contradictions in spectral data when introducing functional groups?

Discrepancies in NMR or IR data often arise from tautomerism or by-product formation. For example:

  • Tautomerism : The thiophene ring may exhibit keto-enol tautomerism, altering proton shifts. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to observe dynamic equilibria .
  • By-Products : Esters or amides formed during synthesis can be identified via LC-MS and excluded via gradient elution .

[Advanced] What are the potential applications of this compound in materials science?

The carboxylic acid group enables surface functionalization in nanomaterials. For instance:

  • Graphene Modification : Thiophene-2-carboxylic acid derivatives act as ligands to enhance conductivity and stability in detectors .
  • Conductive Polymers : The cyclooctathiophene core’s extended π-system may improve charge transport in organic semiconductors .

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